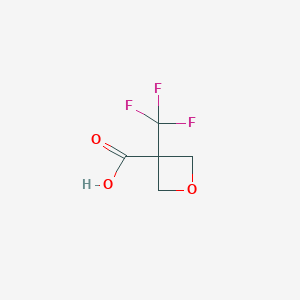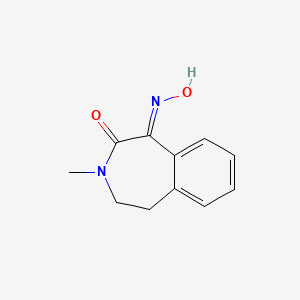![molecular formula C11H18O4S B11762933 methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)
methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a chemical compound known for its unique bicyclic structure. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring compound.
Oxidation: Camphor is oxidized to form camphorquinone.
Reduction: Camphorquinone is then reduced to form the corresponding alcohol.
Sulfonation: The alcohol is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Oxidation and Reduction: Using large reactors for the oxidation and reduction steps to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors for the sulfonation step to enhance efficiency and safety.
Purification: Utilizing techniques such as crystallization and distillation to purify the final product.
化学反応の分析
Types of Reactions
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
科学的研究の応用
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those with bicyclic structures.
Materials Science: Employed in the development of polymers and advanced materials due to its rigid bicyclic framework.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
作用機序
The compound exerts its effects primarily through its reactive functional groups:
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Ketone Group: Participates in reduction and oxidation reactions, allowing for the modification of the compound’s structure.
類似化合物との比較
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can be compared to other similar compounds such as:
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]propanoate: Contains a propanoate group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a highly reactive methanesulfonate group, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C11H18O4S |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
methyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8?,11-/m1/s1 |
InChIキー |
PIZJIRRXGXBJAU-QHDYGNBISA-N |
異性体SMILES |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


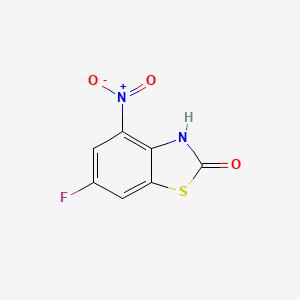
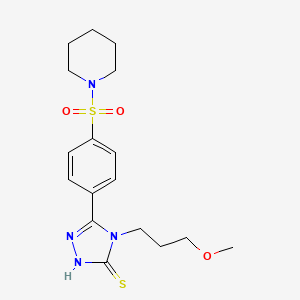
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
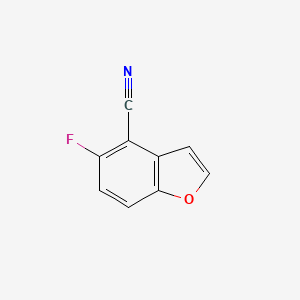
![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
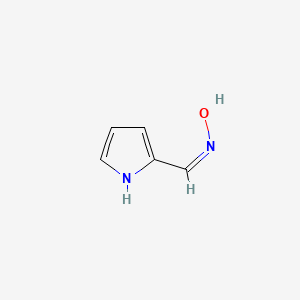
![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
